2-(1,3-チアゾール-2-イル)エチルエチルアミン

概要

説明

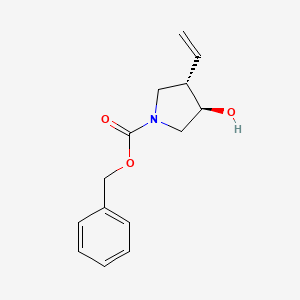

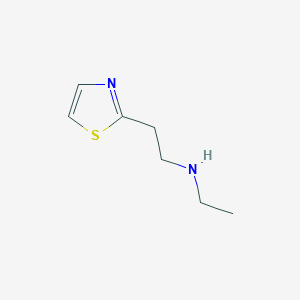

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular weight of 156.25 . It’s a liquid at room temperature . The thiazole ring in this compound is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is a liquid at room temperature . The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用

抗菌用途

チアゾール誘導体は、抗菌剤としての可能性を探求されてきました。 たとえば、新規チアゾール系エチル尿素化合物は、細菌のDNA複製に不可欠な酵素であるDNAジャイレースBを阻害するように設計されています .

鎮痛および抗炎症作用

一部のチアゾール化合物は、顕著な鎮痛および抗炎症作用を示しており、新たな鎮痛薬の開発に役立つ可能性があります .

抗腫瘍および細胞毒性

チアゾールは、ヒト腫瘍細胞株に対する細胞毒性活性のために合成されており、前立腺癌などの癌の治療に有望です .

薬物様特性の強化

チアゾール化合物を構造修飾して、より適した薬物様特性を持つより単純な分子を得ることが、最近の研究の焦点であり、治療の可能性を高めることを目指しています .

抗真菌活性

Safety and Hazards

将来の方向性

While specific future directions for Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine are not mentioned in the retrieved information, thiazole derivatives have been the focus of medicinal chemists to develop novel therapeutic agents for a variety of pathological conditions . This suggests that Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine could potentially be explored for similar applications.

作用機序

Target of Action

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is a derivative of the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects .

生化学分析

Biochemical Properties

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound’s interaction with proteins involved in inflammatory pathways suggests its potential as an anti-inflammatory agent . The nature of these interactions often involves binding to the active sites of enzymes or altering protein conformation, thereby modulating their activity.

Cellular Effects

The effects of Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to altered metabolic flux and energy production . These effects highlight the compound’s potential in therapeutic applications, particularly in conditions involving inflammation and metabolic dysregulation.

Molecular Mechanism

At the molecular level, Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby influencing their activity. For instance, the compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain receptors, leading to downstream signaling events that modulate gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations may lead to cellular toxicity, while lower concentrations may have beneficial effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine in animal models vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating metabolic activity . At higher doses, it may cause adverse effects, including toxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to altered energy production and storage . These interactions are crucial for understanding the compound’s effects on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments. Additionally, the compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . This localization is mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine is essential for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

N-ethyl-2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-2-8-4-3-7-9-5-6-10-7/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYQLJDVBNCPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)

![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)

![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)